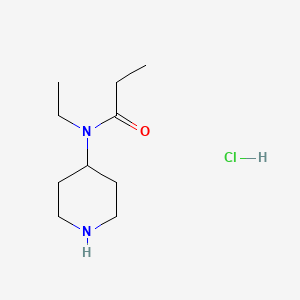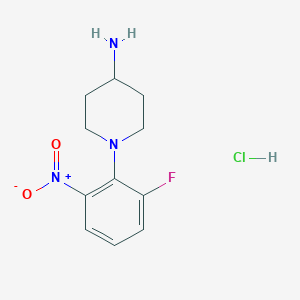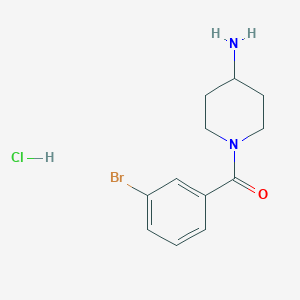
S-(4-Hydroxybenzyl)glutathione
描述
S-(4-羟基苄基)谷胱甘肽: 是谷胱甘肽的衍生物,谷胱甘肽是一种由谷氨酰胺、半胱氨酸和甘氨酸组成的三肽。 这种化合物以其抑制海人藻酸与脑谷氨酸受体结合的能力而闻名,其IC50值为2 μM 。它主要用于科学研究,因为其具有潜在的神经保护作用。
准备方法
合成路线和反应条件: S-(4-羟基苄基)谷胱甘肽的合成通常涉及谷胱甘肽与4-羟基苄基氯在碱性条件下的反应。 反应在水性介质中进行,产物通过色谱技术进行纯化 。
工业生产方法: 该过程可能包括产量和纯度的优化步骤,例如使用高效液相色谱 (HPLC) 进行纯化 。
化学反应分析
反应类型: S-(4-羟基苄基)谷胱甘肽经历各种化学反应,包括:
氧化: 酚羟基可以被氧化形成醌。
还原: 谷胱甘肽部分中的二硫键可以被还原成游离硫醇。
取代: 苄基可以进行亲核取代反应.
常见试剂和条件:
氧化: 过氧化氢或高锰酸钾等试剂。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 等还原剂。
取代: 胺或硫醇等亲核试剂在碱性条件下.
主要产物:
氧化: 形成醌。
还原: 形成游离硫醇。
取代: 形成取代的苄基衍生物.
科学研究应用
S-(4-羟基苄基)谷胱甘肽具有广泛的科学研究应用,包括:
化学: 用作研究谷胱甘肽结合反应的模型化合物。
生物学: 研究其在细胞抗氧化防御机制中的作用。
医学: 探索其在癫痫和神经退行性疾病等疾病中的潜在神经保护作用。
作用机制
S-(4-羟基苄基)谷胱甘肽的作用机制涉及其与脑谷氨酸受体的相互作用。它抑制海人藻酸与这些受体的结合,从而调节兴奋性神经传递。 这种抑制作用被认为是通过酚羟基介导的,酚羟基与受体结合位点相互作用 。
相似化合物的比较
类似化合物:
谷胱甘肽: 具有抗氧化作用的三肽。
S-(4-羟基苄基)半胱氨酸: 具有类似神经保护作用的半胱氨酸衍生物。
S-(4-羟基苄基)巯基乙酸: 另一种具有解毒作用的谷胱甘肽衍生物
独特之处: S-(4-羟基苄基)谷胱甘肽的独特之处在于它特异性地抑制海人藻酸与脑谷氨酸受体的结合,而其他类似化合物则没有这种作用。 这使其成为神经药理学研究中的一种有价值的工具 。
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-hydroxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O7S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-28-8-10-1-3-11(21)4-2-10/h1-4,12-13,21H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQWDMACVJFPRW-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl [(1-neopentylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027423.png)

![tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027425.png)



![tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027433.png)



![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027440.png)

![tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027444.png)
